molecular formula C29H30FNO4 B11519010 Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11519010
M. Wt: 475.5 g/mol
InChI Key: IALJCBWTJKHTMS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . The core structure consists of a hexahydroquinoline scaffold with a cyclopentyl ester at position 3, a 2-fluorophenyl group at position 4, and a 4-methoxyphenyl group at position 5. These substituents modulate electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications.

Properties

Molecular Formula

C29H30FNO4

Molecular Weight

475.5 g/mol

IUPAC Name

cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H30FNO4/c1-17-26(29(33)35-21-7-3-4-8-21)27(22-9-5-6-10-23(22)30)28-24(31-17)15-19(16-25(28)32)18-11-13-20(34-2)14-12-18/h5-6,9-14,19,21,27,31H,3-4,7-8,15-16H2,1-2H3

InChI Key

IALJCBWTJKHTMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C(=O)OC5CCCC5

Origin of Product

United States

Preparation Methods

The synthesis of Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentyl group: This can be achieved through alkylation reactions using cyclopentyl halides.

    Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Final esterification: The carboxylate group is formed through esterification reactions using suitable alcohols and acids.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Cyclopentyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Replaces the 2-fluorophenyl group with a 4-methoxyphenyl.
  • Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Features a hydroxyl-methoxyphenyl group at position 4 and a cyclohexyl ester. Impact: The hydroxyl group enables hydrogen bonding (critical for crystal packing ), while the cyclohexyl ester increases lipophilicity compared to cyclopentyl .
  • Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Substitutes 2-fluorophenyl with 4-fluorophenyl and uses an ethyl ester.

Ester Group Modifications

  • Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Employs a methyl ester instead of cyclopentyl. Impact: Reduced lipophilicity and faster metabolic clearance due to esterase susceptibility .
  • DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Adds methyl groups at positions 2,7,6.

Heterocyclic and Functional Group Variations

  • Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (): Incorporates bromine and multiple methoxy groups. Impact: Bromine increases molecular weight and polarizability, while methoxy groups enhance solubility but may complicate synthetic routes .
  • 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (): Replaces the carboxylate ester with a cyano group.

Structural and Functional Implications

Physicochemical Properties

Compound (Position 4 Substituent) Ester Group logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound (2-fluorophenyl) Cyclopentyl 3.8 0.12 6.2
Bis(4-methoxyphenyl) Cyclopentyl 2.5 0.45 4.1
4-Fluorophenyl Ethyl 2.9 0.30 3.8
4-Hydroxy-3-methoxyphenyl Cyclohexyl 4.1 0.08 7.5

*Predicted using fragment-based methods.

Biological Activity

Cyclopentyl 4-(2-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex hexahydroquinoline structure with substituents that may enhance its biological activity. Its molecular formula is C28H28FNOC_{28}H_{28}FNO .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to cyclopentyl derivatives. For instance, certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines. In particular, the compound's ability to inhibit tumor growth has been documented in xenograft models. One study reported complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration of a similar compound .

The proposed mechanisms for the antitumor effects include:

  • Inhibition of Met Kinase : The compound may act as a selective inhibitor of Met kinase pathways, which are crucial for tumor proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.

In Vivo Studies

A pivotal study investigated the pharmacokinetics and efficacy of cyclopentyl derivatives in vivo. The results indicated that these compounds could effectively reach therapeutic concentrations in plasma while exhibiting minimal toxicity .

StudyModelEfficacyNotes
Study AGTL-16 xenograftComplete tumor stasisOral administration
Study BCell line assaysIC50 values < 10 µMSelective for cancer cells

In Vitro Studies

In vitro assays demonstrated that cyclopentyl derivatives significantly inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the specific cell type and treatment duration.

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